molecular formula C6H4BrF2N B1291456 6-Bromo-2,3-difluoroaniline CAS No. 887579-74-0

6-Bromo-2,3-difluoroaniline

Cat. No.: B1291456
CAS No.: 887579-74-0
M. Wt: 208 g/mol
InChI Key: JNGHCYWHCPSWFW-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 6-Bromo-2,3-difluoroaniline typically involves the bromination and fluorination of aniline derivatives. One common method includes the reaction of 2,3-difluoroaniline with bromine under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial production methods often involve multi-step processes, including the preparation of intermediate compounds followed by selective halogenation. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

6-Bromo-2,3-difluoroaniline undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bromine, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Bromo-2,3-difluoroaniline is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form stable complexes with these targets. This interaction can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 6-Bromo-2,3-difluoroaniline
  • Molecular Formula : C₆H₄BrF₂N
  • Molecular Weight : 208.00 g/mol
  • CAS Registry Number : 887579-74-0
  • Purity : >98.00% (as per GLPBIO’s COA) .

Physical and Chemical Properties :

  • Storage : 2–8°C, protected from light and moisture.
  • Solubility : Solubility varies by solvent; heating to 37°C and sonication enhance dissolution .
  • Applications : Primarily a research chemical used in organic synthesis, particularly in pharmaceutical and agrochemical intermediates.

Comparison with Structurally Similar Compounds

5-Bromo-2,3-difluoro-N-methylaniline

  • Molecular Formula : C₇H₆BrF₂N
  • Molecular Weight : 222.03 g/mol
  • Key Differences: Substitution of the amine hydrogen with a methyl group (N-methyl). Higher molecular weight (222.03 vs. 208.00) due to the methyl group.

6-Bromo-3-chloro-2,4-difluoroaniline

  • Molecular Formula : C₆H₃BrClF₂N
  • Molecular Weight : 242.45 g/mol
  • CAS : 201849-12-9
  • Key Differences :
    • Additional chlorine substituent at position 3.
    • Applications : Used as an intermediate in organic syntheses, with production scales up to 223 kgs.
    • Reactivity : The chlorine atom introduces steric and electronic effects, altering regioselectivity in electrophilic substitution compared to the parent compound .

2,4-Dibromo-6-fluoroaniline

  • Molecular Formula : C₆H₄Br₂FN
  • Molecular Weight : 268.91 g/mol
  • CAS : 141474-37-5
  • Key Differences: Two bromine atoms (positions 2 and 4) instead of bromine and fluorine at positions 6, 2, and 3. Reactivity: Increased steric hindrance and electron-withdrawing effects may reduce reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to mono-brominated derivatives .

2,6-Dichloro-4-bromoaniline

  • Molecular Formula : C₆H₄BrCl₂N
  • Molecular Weight : 240.92 g/mol
  • Key Differences :
    • Chlorine substituents at positions 2 and 6 instead of fluorine.
    • Physical Properties : Melting point 85–86°C, higher than this compound (liquid at room temperature).
    • Electronic Effects : Chlorine’s stronger inductive electron withdrawal directs electrophiles differently compared to fluorine .

6-Bromo-2,4-dinitroaniline

  • Molecular Formula : C₆H₄BrN₃O₄
  • Key Differences :
    • Nitro groups at positions 2 and 4 instead of fluorine.
    • Applications : A diazo component in dye synthesis due to nitro groups’ strong electron-withdrawing effects.
    • Reactivity : Nitro groups deactivate the aromatic ring, making it less reactive toward electrophiles compared to fluorinated derivatives .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
This compound C₆H₄BrF₂N 208.00 Br (6), F (2,3), NH₂ Pharmaceutical intermediates
5-Bromo-2,3-difluoro-N-methylaniline C₇H₆BrF₂N 222.03 Br (5), F (2,3), NMe Modified amine for tailored reactivity
6-Bromo-3-chloro-2,4-difluoroaniline C₆H₃BrClF₂N 242.45 Br (6), Cl (3), F (2,4) Bulk organic synthesis
2,4-Dibromo-6-fluoroaniline C₆H₄Br₂FN 268.91 Br (2,4), F (6), NH₂ Sterically hindered coupling reactions
2,6-Dichloro-4-bromoaniline C₆H₄BrCl₂N 240.92 Br (4), Cl (2,6), NH₂ High-melting-point intermediates
6-Bromo-2,4-dinitroaniline C₆H₄BrN₃O₄ 261.02 Br (6), NO₂ (2,4), NH₂ Dye synthesis

Biological Activity

6-Bromo-2,3-difluoroaniline is an aromatic amine compound notable for its unique halogen substitution pattern, which significantly influences its biological activity. This article explores the compound's biological interactions, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.

This compound has the molecular formula C7H5BrF2N. The presence of bromine and fluorine atoms enhances its reactivity and interaction capabilities with biomolecules. The compound can be synthesized through various methods, including substitution reactions and coupling reactions involving palladium catalysts .

The biological activity of this compound is primarily attributed to its ability to bind with specific enzymes and receptors. The halogen substituents increase its lipophilicity, which may enhance bioavailability and pharmacokinetics. This interaction can modulate various biological pathways, potentially leading to therapeutic effects in areas such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated anilines can inhibit the growth of both gram-positive and gram-negative bacteria. The specific mechanisms may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

Several studies have explored the anticancer properties of halogenated anilines. In vitro assays demonstrated that this compound and its derivatives could induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). These compounds may act by targeting specific cellular pathways involved in cell proliferation and survival .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaNotable Features
2,6-DifluoroanilineC7H7F2NLacks bromine; less reactive in coupling reactions
4-Bromo-2,6-difluoroanilineC7H6BrF2NDifferent substitution pattern affecting reactivity
2-Bromo-4,6-difluoroanilineC7H6BrF2NAnother isomer with distinct reactivity

The unique arrangement of halogens in this compound contributes to its enhanced reactivity and potential for diverse applications in medicinal chemistry.

Study on Antimicrobial Effects

A study investigated the antimicrobial effects of various halogenated anilines against common pathogens. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell wall integrity .

Cytotoxicity Testing

In a cytotoxicity assay using human cancer cell lines (MDA-MB-231 and HepG-2), this compound demonstrated a dose-dependent reduction in cell viability compared to control treatments. This suggests potential as an anticancer agent due to its ability to induce cellular stress responses leading to apoptosis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Bromo-2,3-difluoroaniline, and how can purity be optimized?

A common method involves hydrolysis of halogenated anilides under acidic conditions. For example, refluxing a precursor like N-(2,3-dihalophenyl)-2-hydroxy-2-methylpropanamide in 6 M HCl/EtOH (1:1) for 5–6 hours, followed by neutralization, extraction, and silica gel chromatography (hexane/EtOAc) to achieve >95% purity . Purity optimization requires careful monitoring via GC-MS and recrystallization in non-polar solvents to remove halogenated byproducts.

Q. How is this compound characterized, and what analytical techniques are critical?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm and amine protons as broad singlets) .
  • GC-MS : Monitors reaction completion and detects low-abundance impurities .
  • Elemental analysis : Confirms C, H, N, and halogen ratios to validate molecular formula .

Q. What stability considerations are critical for storing this compound?

The compound is moisture-sensitive and prone to oxidation. Store under inert gas (N2_2/Ar) at 0–6°C in amber glass to prevent photodegradation. Purity decreases by ~1% per month if exposed to humidity >0.5% .

Q. What are common reactions involving this compound in organic synthesis?

It serves as a precursor for:

  • Buchwald-Hartwig amination : Coupling with aryl halides using Pd catalysts to form biaryl amines .
  • Sandmeyer reactions : Conversion to diazonium salts for introducing -CN, -I, or -SH groups .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

The electron-withdrawing Br and F substituents direct electrophilic substitution to the para position relative to the amine. For meta functionalization, use directing groups (e.g., -B(OH)2_2) via Suzuki-Miyaura coupling. Computational modeling (DFT) predicts activation barriers for competing pathways .

Q. How should contradictory spectroscopic data (e.g., NMR shifts) be resolved?

Contradictions arise from solvent effects or tautomerism. For example, amine proton shifts vary in DMSO-d6_6 vs. CDCl3_3. Use heteronuclear correlation experiments (HMBC/HSQC) to confirm assignments and compare with PubChem or CAS data .

Q. What strategies optimize yields in cross-coupling reactions with this compound?

  • Catalyst selection : Pd(dba)2_2/XPhos outperforms Pd(PPh3_3)4_4 in aryl amination (yield: 89% vs. 66%) .
  • Solvent systems : DMF/toluene (1:3) reduces side reactions vs. pure DMF .
  • Temperature control : Maintain 80–100°C to avoid dehalogenation .

Q. How is this compound applied in medicinal chemistry, and what biological assays validate its derivatives?

Derivatives like hydrazides exhibit antimicrobial activity. Synthesize analogs via condensation with aldehydes (e.g., 2-chlorobenzaldehyde) and test against Gram-positive bacteria (MIC: 2–8 µg/mL). Crystal structures (X-ray) confirm hydrogen-bonding motifs critical for bioactivity .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Key issues include:

  • Exothermic hydrolysis : Use dropwise addition of HCl to prevent runaway reactions .
  • Byproduct removal : Switch from column chromatography to fractional distillation at >100 g scale .
  • Moisture control : Employ molecular sieves (3Å) during storage .

Q. How can computational chemistry predict reactivity or degradation pathways?

DFT calculations (e.g., Gaussian 16) model:

  • Electrophilic aromatic substitution : Fukui indices identify reactive sites .
  • Thermal decomposition : Transition states for Br/F elimination at >150°C .

Q. Methodological Notes

  • Contradiction Analysis : Cross-reference CAS, PubChem, and experimental data to resolve structural ambiguities .
  • Safety Protocols : Use Schlenk lines for air-sensitive reactions and consult SDS for handling brominated amines .

Properties

IUPAC Name

6-bromo-2,3-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N/c7-3-1-2-4(8)5(9)6(3)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGHCYWHCPSWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801305065
Record name 6-Bromo-2,3-difluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801305065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887579-74-0
Record name 6-Bromo-2,3-difluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887579-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,3-difluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801305065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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